molecular formula C6H7N5 B11924589 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Cat. No.: B11924589
M. Wt: 149.15 g/mol
InChI Key: RDKGIHJXRXCQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a chemical compound belonging to the class of pyrazolopyrimidines, which are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry. The pyrazolopyrimidine core structure is a well-established bioisostere of purine, enabling it to mimic adenosine and interact with a variety of enzyme binding sites, particularly kinases . This property makes derivatives of this scaffold highly valuable for investigating new therapeutic agents. In research settings, this compound serves as a key synthetic intermediate for the development of small molecule inhibitors. Pyrazolo[4,3-d]pyrimidine analogs have demonstrated significant anti-inflammatory activity by inhibiting the production of key inflammatory cytokines such as NO, IL-6, and TNF-α in cellular models. These compounds have been shown to exert their effects through the suppression of the TLR4/p38 MAPK signaling pathway, and certain derivatives have shown promising in vivo efficacy in models of acute lung injury (ALI) . Furthermore, this chemical scaffold is extensively investigated in oncology research . Structurally similar pyrazolopyrimidine compounds exhibit potent anticancer activity by acting as inhibitors of critical protein kinases, including mTOR (a key regulator of cell growth and proliferation) and Cyclin-Dependent Kinase 2 (CDK2), which plays a central role in cell cycle progression . The mechanism of action for these derivatives often involves inducing apoptosis and arresting the cell cycle in cancer cells . Owing to its multifunctional pharmacophore, this compound is a versatile building block for researchers designing and synthesizing novel compounds for probing biological pathways and developing potential treatments for cancer, inflammatory diseases, and other conditions. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C6H7N5/c1-3-5-4(2-8-11-5)10-6(7)9-3/h2H,1H3,(H,8,11)(H2,7,9,10)

InChI Key

RDKGIHJXRXCQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with formamide under acidic conditions to form the pyrazolo[4,3-d]pyrimidine core. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at C5-Amine

The 5-amino group undergoes regioselective substitutions with diverse electrophiles:

Acylation Reactions

Reaction with benzoyl chloride in dichloromethane (DCM) yields N5-acylated derivatives :

text
7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine + Benzoyl chloride → N5-benzoyl-7-methyl-pyrazolo[4,3-d]pyrimidine Conditions: DCM, RT, 4h Yield: 68% Key NMR Shift: δ 8.15 ppm (NHCOPh)[4]

Sulfonation Pathways

Arenesulfonyl chlorides generate sulfonamide analogs under basic conditions :

text
Reagent: p-Toluenesulfonyl chloride Base: Pyridine Temperature: 0°C → RT Reaction Time: 12h Yield: 74% IR Confirmation: 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym)[7]

Cyclocondensation Reactions

The amine participates in ring-forming reactions with nitriles and carbonyl compounds:

Pyrimidine Ring Expansion

Cyclocondensation with aryl nitriles (e.g., 4-bromobenzonitrile) expands the heterocyclic system :

text
Conditions: - KOtBu/t-BuOH - Reflux, 5h Product: 6-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Yield: 82% 1H NMR: δ 8.30–8.50 (m, 5H, Ar-H)[2]

Oxidative Coupling with Aldehydes

Microwave-assisted coupling with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) produces fused systems :

text
Oxidant: K₂S₂O₈ Solvent: DMF Microwave: 150°C, 20min Yield: 89% Application: mTOR inhibitors (IC₅₀ = 12 nM)[5]

Chlorination at C4

Phosphorus oxychloride mediates regioselective chlorination :

text
Conditions: POCl₃/PCl₅, 110°C, 8h Product: 4-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Yield: 63% Utility: Suzuki coupling precursor[7]

Palladium-Catalyzed Couplings

The chlorinated derivative undergoes cross-coupling:

text
Reaction Type: Suzuki-Miyaura Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Aryl Boronic Acid: 4-Carboxyphenyl Yield: 58% Application: EGFR inhibitors (IC₅₀ = 34 nM)[7][8]

Thiolation and Mercapto Derivatives

Reaction with arenethiols generates disulfide-linked conjugates :

text
Reagent: 2-Mercaptobenzothiazole Solvent: EtOH/H₂O Temperature: 80°C Time: 6h Key Characterization: - HRMS: m/z 356.0982 [M+H]⁺ - UV-Vis: λmax 278 nm (π→π* transition)[4]

Regioselectivity Analysis

Comparative studies reveal strict positional preference:

Reaction TypePreferred SiteRationale
Electrophilic Aromatic SubstitutionC4 > C6Higher electron density at C4 due to adjacent N atoms
Nucleophilic AttackC5-NH₂Activated lone pair availability

These reactions enable systematic structural diversification, with derivatives showing potent kinase inhibitory activity (CDK2 IC₅₀ = 8.2–42 nM) and antitumor effects against multiple cancer cell lines . The compound's synthetic flexibility positions it as a privileged scaffold in medicinal chemistry programs targeting oncological and inflammatory diseases .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine derivatives lies in their potential as anticancer agents. Research has shown that pyrazolo[4,3-d]pyrimidine derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

  • Mechanism of Action : These compounds are designed to mimic ATP and bind competitively to the ATP-binding site of EGFR, inhibiting its activity. For instance, a study reported a derivative with an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant EGFR (T790M) . This highlights the potential of these compounds in targeting resistant cancer forms.
  • Case Study : Compound 12b demonstrated significant anti-proliferative effects against A549 and HCT-116 cancer cell lines, with IC50 values of 8.21 µM and 19.56 µM, respectively . This suggests that pyrazolo[4,3-d]pyrimidine derivatives could be developed into effective therapeutic agents for lung and colorectal cancers.

Anti-inflammatory Properties

Another critical application of this compound is its anti-inflammatory activity. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines.

  • In Vitro Studies : A study involving LPS-induced NO production in RAW264.7 macrophages identified several pyrazolo[4,3-d]pyrimidine compounds with potent inhibitory effects on cytokine secretion. One compound (designated as 4e) showed IC50 values of 2.64 µM for NO, 4.38 µM for IL-6, and 5.63 µM for TNF-α .
  • In Vivo Applications : The same compound was evaluated in an acute lung injury model, demonstrating promising anti-inflammatory effects . This suggests that derivatives of this compound could be explored further for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazolo[4,3-d]pyrimidine derivatives has also been investigated, particularly against Mycobacterium tuberculosis.

  • Antitubercular Activity : High-throughput screening identified certain pyrazolo[1,5-a]pyrimidin derivatives as leads against tuberculosis . Although this specific study did not focus on this compound directly, it underscores the broader applicability of pyrazolo compounds in combating bacterial infections.

Data Summary Table

Application AreaKey FindingsReferences
AnticancerCompound 12b shows potent inhibition against EGFR with IC50 values < 0.016 µM
Anti-inflammatoryCompound 4e inhibits NO production with IC50 values ranging from 2.64 to 5.63 µM
AntimicrobialPyrazolo derivatives identified as potential leads against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, blocking their function.

Comparison with Similar Compounds

Structural Analogues in Adenosine A2A Receptor Antagonism

Several pyrazolo-pyrimidine derivatives are potent adenosine A2A receptor (A2AR) antagonists. Key examples include:

Compound Name Core Structure Substituents/Modifications Biological Activity (Ki) Selectivity
SCH-442416 Pyrazolo-triazolo-pyrimidine 3-(4-Methoxyphenyl)propyl at 7-position Ki = 1.1 nM (A2AR) >1000-fold over other ARs
SCH-58261 Pyrazolo-triazolo-pyrimidine Phenethyl at 7-position Ki = 0.6 nM (A2AR) High A2AR selectivity
SCH-412348 Pyrazolo-triazolo-pyrimidine Piperazinyl-ethyl at 7-position Ki = 0.6 nM (A2AR) >1000-fold selectivity
7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine Pyrazolo-pyrimidine 7-Methyl, 5-amine Not reported (inferred lower potency) Likely lower selectivity

Key Observations :

  • The triazolo ring fusion in SCH-442416 and SCH-58261 enhances A2AR affinity and selectivity compared to the simpler pyrazolo-pyrimidine core of the target compound .
Methyl vs. Bulky Groups
  • 7-Methyl Group : In pyrrolo[2,3-d]pyrimidine analogs (e.g., GSK2606414), a 7-methyl group contributes to kinase (PERK) inhibition by stabilizing hydrophobic interactions . However, in A2AR antagonists, bulkier substituents at the 7-position (e.g., SCH-442416’s 3-(4-methoxyphenyl)propyl) are critical for high potency .
  • 5-Amine Group : The 5-amine in pyrazolo-pyrimidines is a conserved pharmacophore for hydrogen bonding with receptors, as seen in ZM-241385 (A2AR antagonist) and related triazolo-pyrimidines .
Impact of Triazolo Fusion
  • Compounds like 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine () exhibit potent A2AR antagonism but suffer from hERG channel inhibition. Structural optimization to reduce hERG liability often involves replacing lipophilic groups or altering ring fusion .
  • The absence of a triazolo ring in this compound may mitigate hERG-related cardiotoxicity, though this requires experimental validation .

Biological Activity

7-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a nitrogen-containing heterocyclic compound notable for its unique structural features, which include a methyl group at the 7-position and an amino group at the 5-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

The molecular formula of this compound is C_7H_8N_4, with a molecular weight of approximately 151.15 g/mol. Its reactivity is attributed to the presence of nitrogen atoms in both the pyrazole and pyrimidine rings, allowing for diverse chemical interactions and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential anticancer agents. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

  • Mechanism of Action : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated that related compounds inhibited the mTOR pathway with non-molar potency, leading to cell cycle arrest and apoptosis in various human cancer cell lines such as HeLa and A549 .
  • In Vitro Studies : A microwave-assisted synthesis method for derivatives of this compound revealed promising anticancer activity against multiple human cancer cell lines. The compound showed a concentration-dependent effect on cell viability and induced significant morphological changes indicative of apoptosis .
  • Comparison with Other Compounds : In comparative studies, this compound exhibited different biological profiles than other pyrazolo derivatives, suggesting unique interactions with biological targets .

Study 1: Anticancer Evaluation

A recent investigation evaluated the anticancer effects of various pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The results indicated a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines, demonstrating its potential as a dual inhibitor targeting CDK2 and TRKA pathways .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound resulted in significant cell cycle arrest at the G0–G1 phase and reduced progression through the S phase. This was supported by flow cytometry analysis showing increased cell populations in the G0–G1 phase post-treatment .

Table: Summary of Biological Activities

Activity Observation Reference
Anticancer ActivityInduces apoptosis; inhibits mTOR
Cell Cycle ArrestG0–G1 phase arrest; reduced S phase progression
Growth InhibitionMean GI% of 43.9% across various cancer cell lines
Binding AffinityEffective binding to mTOR protein

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substituent positions and scaffold integrity. For example, pyrazole protons appear at δ 8.07–8.43 ppm, while NH₂ groups resonate as broad singlets (δ 7.51–7.59 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹, NH₂ bends at ~3300 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Tip : Use NOESY NMR to confirm spatial proximity of protons (e.g., H-3 and CH₂ in benzyl-substituted derivatives) .

How can reaction conditions be optimized to improve yields?

Q. Advanced

  • Temperature Control : Higher temps (130°C) reduce reaction time but may lower yields due to side reactions. Moderate temps (110–120°C) balance efficiency and selectivity .
  • Catalyst Selection : Trifluoroacetic acid (TFA) enhances condensation in toluene reflux systems .
  • Solvent-Free Methods : Ultrasonic irradiation or sealed-tube reactions minimize solvent interference and improve atom economy .

Example Optimization : Compound 5.1.6.9 achieved 70% yield at 110°C for 2 hours, while 5.1.6.6 yielded only 38% at 130°C for 15 minutes, highlighting the trade-off between temp and time .

What strategies modify the scaffold to enhance biological activity?

Q. Advanced

  • Substituent Engineering :
    • Position 2 : Aryl groups (e.g., 2-methoxyphenyl) improve target binding via hydrophobic interactions .
    • Position 5 : Electron-rich heterocycles (e.g., furan, thiophene) enhance solubility and π-π stacking .
  • Trifluoromethyl Groups : Introduce at position 2 to boost metabolic stability and enzyme inhibition (e.g., antitubulin activity in cancer cells) .

Case Study : Derivatives with 5-methylfuran-2-yl substituents showed improved antibacterial activity compared to unsubstituted analogs .

How to resolve contradictions in biological activity data across analogs?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate with in vitro assays (e.g., sea urchin embryo assays for antimitotic activity) .
  • Targeted Assays : Use human cancer cell lines (e.g., MCF-7, A549) to validate cytotoxicity mechanisms .
  • Computational Docking : Predict binding modes to enzymes like carbonic anhydrase or tubulin to rationalize activity disparities .

Example : Azo derivatives (e.g., compound 10c) showed variable cytotoxicity depending on electron-withdrawing vs. donating groups, underscoring the need for SAR rigor .

What purification techniques ensure high-purity derivatives?

Q. Basic

  • Recrystallization : Use solvents like methanol, ethanol, or nitromethane for crystal growth suitable for X-ray diffraction .
  • Preparative TLC : Separate closely related analogs using CHCl₃/MeOH (9:1) .
  • Column Chromatography : Resolve polar by-products with gradient elution (e.g., hexane/EtOAc).

Advanced Tip : Monitor purity via HPLC-MS to detect trace impurities (<0.1%) .

How do computational methods aid in derivative design?

Q. Advanced

  • Molecular Docking : Predict interactions with targets like adenosine A₂A receptors or tubulin using PyMOL or AutoDock .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with bioactivity to guide synthesis .
  • DFT Calculations : Optimize geometries and assess substituent effects on reactivity (e.g., trifluoromethyl groups altering electron density) .

Application : Docking studies revealed that 2-methoxybenzyl derivatives exhibit stronger hydrogen bonding with kinase active sites than phenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.